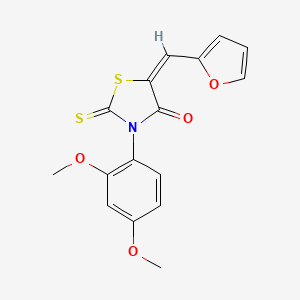

(E)-3-(2,4-dimethoxyphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one

Description

(E)-3-(2,4-Dimethoxyphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative characterized by a 2-thioxothiazolidin-4-one core substituted at the 3-position with a 2,4-dimethoxyphenyl group and at the 5-position with a furan-2-ylmethylene moiety. This compound belongs to a class of molecules known for their structural versatility and bioactivity, particularly in antimicrobial, anti-biofilm, and enzyme inhibition applications . The (E)-configuration of the furan-2-ylmethylene group is critical for its molecular interactions, as seen in structurally related compounds like protonstatin-1, which inhibits plasma membrane H+-ATPases in plants .

Synthesis typically involves condensation reactions between substituted 2-thioxothiazolidin-4-ones and aldehydes under acidic conditions, as exemplified in related analogs .

Properties

IUPAC Name |

(5E)-3-(2,4-dimethoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4S2/c1-19-10-5-6-12(13(8-10)20-2)17-15(18)14(23-16(17)22)9-11-4-3-7-21-11/h3-9H,1-2H3/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDLNARJAWVOKC-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C(=O)C(=CC3=CC=CO3)SC2=S)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)N2C(=O)/C(=C\C3=CC=CO3)/SC2=S)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(2,4-dimethoxyphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and antimicrobial properties, supported by various studies and findings.

Chemical Structure

The compound features a thiazolidinone core with a furan and dimethoxyphenyl substituent, contributing to its diverse biological activities. The structural formula is represented as follows:

Antitumor Activity

Several studies have highlighted the antitumor potential of thiazolidinone derivatives. For instance, compounds structurally similar to (E)-3-(2,4-dimethoxyphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one have shown significant cytotoxic effects against various cancer cell lines.

A study conducted on similar thiazolidinones found that they inhibited the proliferation of MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values indicating potent activity at low concentrations. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways and inhibition of cell cycle progression .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that thiazolidinone derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays demonstrated that (E)-3-(2,4-dimethoxyphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one significantly reduced nitric oxide production in LPS-stimulated macrophages, suggesting a potential mechanism for its anti-inflammatory effects .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains. Thiazolidinone derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. Specifically, (E)-3-(2,4-dimethoxyphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one demonstrated notable antibacterial effects in disk diffusion assays against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of (E)-3-(2,4-dimethoxyphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one can be attributed to specific structural features:

- Dimethoxyphenyl Group : Enhances lipophilicity and facilitates membrane penetration.

- Furan Ring : Contributes to the electron-withdrawing properties, which may enhance reactivity with biological targets.

- Thiazolidinone Core : Known for its ability to interact with various enzyme systems.

Data Summary

| Activity Type | Assessed Effect | Reference |

|---|---|---|

| Antitumor | IC50 against MCF-7: Low μM range | , |

| Anti-inflammatory | Inhibition of NO production | , |

| Antimicrobial | Effective against S. aureus | , |

Case Studies

- Antitumor Study : In a comparative analysis of thiazolidinone derivatives, (E)-3-(2,4-dimethoxyphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one exhibited superior cytotoxicity compared to other derivatives in the same class.

- Anti-inflammatory Mechanism : A study utilizing RAW 264.7 macrophages demonstrated that this compound significantly downregulated iNOS and COX-2 expression levels in response to inflammatory stimuli.

Scientific Research Applications

Anticancer Activity

Thiazolidin-4-one derivatives, including the compound , have shown significant potential as anticancer agents. Research indicates that these compounds can inhibit various enzymes and pathways involved in cancer progression:

- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of enzymes such as carbonic anhydrases and protein tyrosine kinases, which are crucial for tumor growth and metastasis. Additionally, these compounds can induce apoptosis in cancer cells by regulating cell cycle proteins and inhibiting angiogenesis through the blockade of vascular endothelial growth factor receptors (VEGFR) .

- Case Studies : A study highlighted the synthesis of thiazolidin-4-one derivatives with potent cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. For instance, one derivative displayed an IC50 value of 0.24 µM against HepG2 cells, indicating strong anticancer potential . Another study emphasized the structural modifications that enhance anticancer efficacy through improved enzyme inhibition .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound 1 | MCF-7 | 0.54 |

| Compound 2 | HepG2 | 0.24 |

| Compound 3 | MCF-7 | 0.37 |

Antioxidant Properties

The antioxidant capabilities of thiazolidin-4-one derivatives are also noteworthy. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer:

- Research Findings : Studies have demonstrated that certain thiazolidinone analogs significantly reduce reactive oxygen species (ROS) levels and exhibit radical scavenging activities. For example, specific derivatives were shown to decrease ROS levels in cellular models, suggesting their potential as therapeutic agents in oxidative stress-related conditions .

Anti-Melanogenesis Effects

Recent investigations have unveiled the anti-melanogenic properties of thiazolidin-4-one derivatives:

- Tyrosinase Inhibition : The compound has been evaluated for its ability to inhibit tyrosinase activity, a key enzyme in melanin production. This property is particularly relevant for developing skin-whitening agents or treatments for hyperpigmentation disorders .

- Experimental Evidence : In vitro studies indicated that certain derivatives effectively suppressed melanin production in B16F10 cells by inhibiting cellular tyrosinase activity and downregulating melanogenesis-associated proteins . This suggests a promising avenue for cosmetic applications.

Chemical Reactions Analysis

Core Thiazolidinone Formation

The 2-thioxothiazolidin-4-one scaffold is typically synthesized via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For example:

-

Key reaction : Condensation of 2,4-dimethoxyaniline with chloroacetic acid and carbon disulfide in alkaline conditions forms the thiazolidinone core .

-

Mechanism : Nucleophilic substitution followed by cyclization (5-exo-trig) generates the heterocyclic ring .

Knoevenagel Condensation for 5-Substitution

The furan-2-ylmethylene group at position 5 is introduced via Knoevenagel condensation:

-

Reactants : 2-Thioxothiazolidin-4-one and furfuraldehyde (or derivatives).

-

Conditions : Catalysis by triethylamine (EtN) in methanol under reflux (4–7 hours) .

Example :

Functionalization at Position 3

The 2,4-dimethoxyphenyl group is introduced via nucleophilic substitution:

-

Reactants : 3-Chloro-2-thioxothiazolidin-4-one and 2,4-dimethoxyphenylamine.

-

Conditions : Catalyzed by DBU (1,8-diazabicycloundec-7-ene) in chloroform at room temperature .

-

Yield : 70–80% for similar aryl-substituted thiazolidinones .

Key Reaction Optimization Data

| Parameter | Optimal Conditions | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Methanol/water (1:1) | 92–98 | |

| Catalyst | Triethylamine | 90 | |

| Temperature | Reflux (80°C) | 85–95 | |

| Reaction Time | 4–7 hours | 90 |

Thioxo Group Reactivity

The 2-thioxo group participates in:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form thioethers .

-

Oxidation : Converts to sulfonyl groups using HO/acetic acid .

Cycloaddition Reactions

The exocyclic double bond (C5-methylene) undergoes [4+2] cycloadditions:

-

Dienophiles : Maleimides or nitroolefins under thermal conditions .

-

Example : Hetero-Diels–Alder reaction with N-arylmaleimides yields fused thiopyrano-thiazole systems .

Stability and Reaction Challenges

Comparison with Similar Compounds

Key Observations :

- Aryl vs. Alkyl Substitutions : Aryl groups at the 3-position (e.g., 2,4-dimethoxyphenyl, 4-fluorophenyl) generally confer higher bioactivity than alkyl groups (e.g., ethyl) due to improved target binding .

- Electron-Donating Groups : Methoxy groups (as in the target compound) enhance solubility and may stabilize charge-transfer interactions, whereas halogens (e.g., fluorine) increase electronegativity and metabolic stability .

- Stereochemistry : The (E)-configuration of the furan-2-ylmethylene group in the target compound contrasts with the (Z)-configuration in PS-1, suggesting divergent biological targets .

Example Yields and Conditions :

*Assumed based on analogous procedures.

Challenges :

Anti-Biofilm Activity

The aBiofilm database highlights thiazolidinones as prominent anti-biofilm agents :

Enzyme Inhibition

- Protonstatin-1 (PS-1): Inhibits PM H+-ATPase at nanomolar concentrations via binding to a central loop domain .

- Target Compound : The 2,4-dimethoxyphenyl group may interfere with analogous enzyme interactions, though this requires validation.

Q & A

Q. What synthetic methodologies are commonly employed for preparing (E)-3-(2,4-dimethoxyphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one?

The synthesis typically involves a Knoevenagel condensation between 3-(2,4-dimethoxyphenyl)-2-thioxothiazolidin-4-one and furan-2-carbaldehyde under basic or acidic conditions. For example:

- Reagents : Furan-2-carbaldehyde (1.2 equiv), anhydrous sodium acetate (1.5 equiv) as a base, and glacial acetic acid as a solvent.

- Conditions : Reflux at 80–90°C for 6–8 hours, monitored by TLC (20% ethyl acetate/hexane).

- Workup : The product is precipitated by pouring the mixture into ice-cold water, filtered, washed with ethanol, and recrystallized for purity (yield: 75–85%) .

- Key validation : FTIR confirms the C=S (thioxo) stretch at ~1250 cm⁻¹ and C=O (ketone) at ~1700 cm⁻¹. ¹H-NMR shows characteristic peaks for furan protons (δ 6.5–7.2 ppm) and methoxy groups (δ 3.8–4.0 ppm) .

Q. How is the structural identity of this compound confirmed post-synthesis?

A multi-analytical approach is used:

- FTIR : Identifies functional groups (e.g., thioxo, carbonyl).

- ¹H/¹³C-NMR : Assigns proton environments (e.g., furan methylidene CH at δ 7.8–8.2 ppm) and quaternary carbons.

- Elemental analysis (CHNS) : Validates empirical formula (e.g., C₁₆H₁₄N₂O₄S₂ requires C 54.83%, H 4.33%, N 7.21%) .

- X-ray crystallography (if available): Resolves stereochemistry and confirms the (E)-configuration of the furan-2-ylmethylene group .

Q. What preliminary biological activities have been reported for structurally analogous thioxothiazolidinones?

Similar compounds exhibit:

- Antimicrobial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans via broth microdilution assays .

- Anticancer potential : IC₅₀ values of 10–50 µM against HeLa and MCF-7 cell lines in MTT assays, with apoptosis induction observed via flow cytometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

Systematic modifications include:

- Substituent variation : Replacing the 2,4-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to modulate electronic effects .

- Stereochemical tuning : Synthesizing (Z)-isomers or derivatives with alternative heterocycles (e.g., thiophene instead of furan) to assess steric and electronic impacts .

- Pharmacophore mapping : Using molecular docking to identify critical interactions (e.g., hydrogen bonding with hemoglobin subunits) .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

- Standardized assays : Use CLSI/M38-A2 guidelines for antimicrobial testing to minimize variability in inoculum size and growth conditions .

- Dose-response validation : Repeat assays with a wider concentration range (e.g., 0.1–100 µM) and include positive controls (e.g., ciprofloxacin for bacteria).

- Cellular uptake studies : Measure intracellular compound levels via LC-MS to correlate bioactivity with bioavailability .

Q. How can molecular docking elucidate the mechanism of action for this compound?

- Target selection : Prioritize proteins implicated in analogous studies (e.g., hemoglobin subunits, DNA gyrase, or tubulin) .

- Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations, with PDB IDs 1HHO (hemoglobin) or 1KZN (DNA gyrase).

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values and perform MD simulations to assess binding stability .

Notes

- Avoid commercial sources (e.g., BenchChem) per user guidelines.

- All methodologies are derived from peer-reviewed studies on structurally related compounds.

- Advanced questions emphasize mechanistic and optimization strategies, aligning with academic research priorities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.